molecular formula C10H10N2O2 B3236468 5-amino-2-methyl-1H-indole-3-carboxylic acid CAS No. 1369365-60-5

5-amino-2-methyl-1H-indole-3-carboxylic acid

Cat. No.: B3236468
CAS No.: 1369365-60-5
M. Wt: 190.2 g/mol
InChI Key: NPSOJDZMQGRFFT-UHFFFAOYSA-N
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Description

5-Amino-2-methyl-1H-indole-3-carboxylic acid is a functionalized indole derivative serving as a versatile scaffold in medicinal chemistry and drug discovery. The indole nucleus is a privileged structure in pharmacology, known for its ability to interact with diverse biological targets . This compound features both an amino and a carboxylic acid functional group, making it a valuable intermediate for the synthesis of more complex molecules. Researchers can utilize this core structure to develop novel compounds for investigating cancer, viral diseases, and inflammatory conditions, given that indole derivatives are widely explored for these applications . The structural motifs present in this compound are frequently found in molecules with documented biological activity. For instance, various 5-hydroxy and 5-amino indole-3-carboxylic acid derivatives have been studied for their cytotoxic effects against cancer cell lines like MCF-7 and for their antiviral properties against viruses such as influenza and hepatitis C . The presence of multiple functional groups allows for straightforward derivatization via amide bond formation, esterification, and other coupling reactions, facilitating the creation of libraries for high-throughput screening. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-methyl-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-5-9(10(13)14)7-4-6(11)2-3-8(7)12-5/h2-4,12H,11H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSOJDZMQGRFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Amino 2 Methyl 1h Indole 3 Carboxylic Acid

Established Synthetic Pathways for Indole-3-carboxylic Acid Derivatives

The construction of the indole-3-carboxylic acid framework can be achieved through two primary approaches: building the heterocyclic system with the desired substituents in place or modifying a pre-existing indole (B1671886) core.

The formation of the indole ring system is often the most efficient way to introduce the desired substitution pattern. Various named reactions and modern catalytic methods have been developed for this purpose. Transition-metal-catalyzed reactions, in particular, have emerged as powerful tools for indole synthesis.

One notable method is the palladium-catalyzed intramolecular oxidative C-H coupling. This approach typically starts from an appropriately substituted aniline (B41778) which is first converted to an N-aryl enamine. Subsequent palladium-catalyzed cyclization via C-H activation and C-C bond formation yields the indole ring. mdpi.com This strategy offers high regioselectivity and can be accelerated using microwave irradiation, leading to excellent yields of functionalized 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.comresearchgate.net

Table 1: Overview of Selected Cyclization Strategies for Indole Synthesis
Synthesis NameKey ReactantsKey Features
Fischer Indole Synthesis Arylhydrazine, Aldehyde/KetoneAcid-catalyzed; versatile and widely used for various substituted indoles. mdpi.com
Leimgruber-Batcho Synthesis o-Nitrotoluene, Formamide (B127407) acetal (B89532)Forms an enamine intermediate followed by reductive cyclization; good for indoles unsubstituted at C2/C3. wikipedia.org
Nenitzescu Indole Synthesis Benzoquinone, β-Aminocrotonic esterForms 5-hydroxyindole (B134679) derivatives. wikipedia.org
Palladium-Catalyzed Annulation o-Haloaniline, Alkyne/AldehydeLigand-dependent cyclization under mild conditions. organic-chemistry.org

An alternative to de novo synthesis is the direct functionalization of an existing indole ring. While the pyrrole (B145914) ring of indole is inherently electron-rich and reactive, particularly at the C3 position, functionalization of the benzene (B151609) portion (positions C4 to C7) is more challenging. Directing groups are often required to achieve site-selectivity for reactions such as nitration, halogenation, or acylation on the benzene ring. Subsequent reduction of a nitro group or conversion of a halogen can then install the desired amino functionality at the C5 position.

Several classical indole syntheses are particularly well-suited for producing the specific substitution pattern of 5-amino-2-methyl-1H-indole-3-carboxylic acid, either directly or through easily convertible intermediates.

First reported by Costin Nenitzescu in 1929, this reaction is a powerful method for creating 5-hydroxyindole derivatives. wikipedia.org The synthesis involves the condensation of a 1,4-benzoquinone (B44022) with a β-aminocrotonic ester. wikipedia.orgcnr.it For the synthesis of a precursor to the target molecule, the reaction between 1,4-benzoquinone and ethyl 3-aminobut-2-enoate (ethyl aminocrotonate) yields ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate. researchgate.netstrategian.com

The mechanism proceeds via a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack from the enamine's π-bond to form the heterocyclic ring, and subsequent elimination and tautomerization. wikipedia.org This 5-hydroxy intermediate is crucial, as the hydroxyl group can be converted into an amino group through multi-step processes, such as nitration followed by reduction, or via a Buchwald-Hartwig amination of the corresponding triflate. The manufacturing-scale synthesis of ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate using this method has been successfully demonstrated. strategian.com

Table 2: Key Features of the Nenitzescu Synthesis for 5-Hydroxyindole Precursors
FeatureDescriptionReference
Starting Materials 1,4-Benzoquinone, Ethyl 3-aminobut-2-enoateReadily available and relatively inexpensive.
Product Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylateA direct precursor to the 5-amino target molecule. researchgate.net
Conditions Typically acid-catalyzed, can be performed in various solvents. Mild Lewis acids like ZnCl₂ can also be used. wikipedia.orgcnr.it
Significance Provides direct access to the 5-hydroxy-2-methyl-3-carboxylate indole core. wikipedia.orgresearchgate.net

The Leimgruber-Batcho indole synthesis is a highly efficient, two-step procedure that begins with an o-nitrotoluene derivative. wikipedia.org The first step is the condensation with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. wikipedia.org The second step involves a reductive cyclization of this enamine to yield the indole. clockss.orgresearchgate.net

To apply this method for synthesizing 5-aminoindoles, a starting material such as 2,4-dinitrotoluene (B133949) could be utilized. The reaction with DMFDMA would activate the methyl group ortho to one of the nitro groups, forming the enamine intermediate. A subsequent reduction step, using reagents like Raney nickel and hydrazine (B178648), palladium on carbon with hydrogen, or iron in acetic acid, would reduce both nitro groups and effect the cyclization to form a diaminoindole, including the desired 5-aminoindole (B14826). wikipedia.orgresearchgate.net A significant advantage of this method is that it produces indoles that are typically unsubstituted at the C2 and C3 positions, which allows for subsequent functionalization. clockss.org However, introducing the 2-methyl and 3-carboxylic acid groups would require additional steps after the indole core is formed.

The Fischer indole synthesis is arguably the most famous and versatile method for indole construction. mdpi.comorganic-chemistry.org It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. mdpi.com

This method is exceptionally well-suited for the direct synthesis of the target compound's framework. A specific and effective approach involves the indolization of ethyl levulinate p-acetaminophenylhydrazone. researchgate.net In this reaction:

p-Acetaminophenylhydrazine serves as the hydrazine component. The p-acetamino group (-NHCOCH₃) on the benzene ring becomes the 5-acetamido group on the resulting indole. This group is a protected form of the amine and can be easily hydrolyzed to the free 5-amino group in a final step.

Ethyl levulinate acts as the ketone component. Its structure dictates the substitution pattern on the pyrrole ring of the indole. The ketone's methyl group becomes the 2-methyl group of the indole, and the ethyl propionate (B1217596) side chain cyclizes to form the 3-acetic acid ethyl ester moiety, which can be hydrolyzed to the final 3-carboxylic acid.

This specific application of the Fischer synthesis provides a direct and convergent route to derivatives of (5-amino-2-methyl-1H-indol-3-yl)acetic acid, which is a very close relative of the target carboxylic acid. researchgate.net

Specific Adaptations Relevant to this compound Synthesis

Tscherniac-Einhorn Reaction and Related Indoline (B122111) Cyclizations

While direct application of the Tscherniac-Einhorn reaction to the synthesis of this compound is not prominently documented, related classical cyclization strategies are foundational to the formation of the indole nucleus. A relevant approach involves the indolization of phenylhydrazones. For instance, a method has been developed for obtaining indole compounds with an amino group on the benzene ring through the indolization of ethyl levulinate p-acetaminophenylhydrazone. researchgate.net This process first yields the 5-acetamido precursor, which can then be hydrolyzed to provide the free 5-amino group, demonstrating a classic strategy for introducing this functionality. researchgate.net

Advanced and Green Synthetic Approaches

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmentally benign processes. Advanced methodologies, including transition metal catalysis, one-pot reactions, and microwave-assisted synthesis, have been applied to the construction of indole derivatives.

Transition metals, particularly palladium and copper, are powerful catalysts for forming the intricate bond network of the indole core.

Palladium-Catalyzed Reactions: A highly efficient procedure for synthesizing functionalized 2-methyl-1H-indole-3-carboxylate derivatives involves a palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines. mdpi.com This method is effective for creating a variety of substituted indoles, including precursors to the target molecule such as methyl 2-methyl-5-nitro-1H-indole-3-carboxylate, which can be subsequently reduced to the 5-amino derivative. mdpi.com Furthermore, palladium-catalyzed "one-pot" strategies have been developed to synthesize 4-aminoindole-3-carboxylic acid products from 4-bromoindole (B15604) precursors. acs.org However, attempts to apply similar conditions to produce 5-aminoindole-3-carboxylic acid from N,N-dimethyl-5-bromo-1-methylindole-3-carboxamide were reported to be unsuccessful, highlighting the substrate-specific challenges in these transformations. acs.org

Copper(I)-Catalyzed Reactions: Copper(I) catalysis is effective in Ullmann-type intramolecular aryl amination reactions. This approach has been successfully used to synthesize a variety of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate under mild conditions. nih.gov While this specific application focuses on N-substitution rather than the formation of the 5-amino group, it showcases the utility of Cu(I) catalysis in indole chemistry. Additionally, Cu(I) has been used to catalyze the intramolecular oxidative C-H amination of 2-aminoacetophenones to produce isatins, which are versatile precursors for indole synthesis. rsc.org

One-pot methodologies offer significant advantages by reducing the need for intermediate purification, thereby saving time and resources. Isatins (1H-indole-2,3-diones) are key starting materials in such processes. They can participate in one-pot, multi-component 1,3-dipolar cycloaddition reactions to generate structurally diverse and complex spiro-oxindole derivatives. nih.govacademie-sciences.fr Another relevant one-pot approach involves the synthesis of 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides. nih.gov This two-step, one-pot sequence involves an initial SNAr reaction followed by a zinc-mediated reductive cyclization. nih.gov Furthermore, a metal-free synthesis of N-substituted isatins has been achieved using an I₂-DMSO catalyst system, which proceeds via C-H bond activation and internal cyclization of 2-amino acetophenones. dergipark.org.tr

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields in the preparation of indole analogs. nih.govnih.gov The palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to form 2-methyl-1H-indole-3-carboxylates has been significantly optimized by exposing the neat reaction mixture to microwave irradiation. mdpi.com This approach leads to excellent yields and high regioselectivity in dramatically reduced reaction times compared to conventional heating. mdpi.com

Table 1: Microwave-Assisted Synthesis of Substituted Methyl 2-methyl-1H-indole-3-carboxylates mdpi.com
Substituent on Aniline PrecursorProductYield
5-BromoMethyl 5-bromo-2-methyl-1H-indole-3-carboxylateExcellent
5-ChloroMethyl 5-chloro-2-methyl-1H-indole-3-carboxylateExcellent
5-NitroMethyl 2-methyl-5-nitro-1H-indole-3-carboxylateExcellent
5,7-DichloroMethyl 5,7-dichloro-2-methyl-1H-indole-3-carboxylateExcellent

Multi-component reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.gov Indoles are frequently used as key components in MCRs to build molecular complexity rapidly. rsc.org For example, 2-methylindole (B41428) can undergo a copper-catalyzed, three-component reaction with aromatic aldehydes and various cyclic dienophiles to afford diverse and complex spirotetrahydrocarbazoles with high diastereoselectivity. nih.gov These reactions proceed through the in-situ generation of an indole-based ortho-quinodimethane intermediate, which then participates in a Diels-Alder reaction. nih.gov This strategy provides facile access to important polysubstituted spiro-fused carbazole (B46965) systems.

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is dictated by the interplay of its three functional groups: the indole nitrogen, the 5-amino group, and the 3-carboxylic acid.

The 5-amino group can be readily derivatized. For instance, a series of derivatives of the related (5-amino-2-methyl-1H-indol-3-yl)acetic acid have been synthesized via reactions at the 5-amino position. researchgate.net The carboxylic acid at the 3-position is also a versatile handle for modification. It can be protected as an ester, such as a methoxymethyl ester, which can be synthesized from the corresponding nitro-indole precursor and later deprotected under acidic conditions using trifluoroacetic acid. nih.gov

However, the interplay between the amino and carboxylate functionalities can lead to unusual reactivity. Studies on the related 2-amino-1H-indole-3-carboxylate esters have shown that hydrolysis to the free carboxylic acid can be problematic. arkat-usa.org Attempted hydrolysis of the ethyl ester under basic conditions did not yield the desired acid but instead led to a ring-opened product. arkat-usa.org

Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring

The reactivity of the indole ring in this compound is significantly influenced by its substituent groups. The 5-amino group is a strong electron-donating group, which, along with the inherent electron-rich nature of the indole nucleus, highly activates the ring system towards electrophilic attack. Electrophilic substitution is expected to occur preferentially at the C4 or C6 positions, directed by the powerful activating effect of the amino group. While specific examples for this exact molecule are not extensively detailed, analogous reactions on substituted indoles, such as the Vilsmeier-Haack reaction on 5-nitro-1H-indole to introduce a formyl group, demonstrate the susceptibility of the indole core to electrophilic reagents. d-nb.info

Conversely, direct nucleophilic substitution on the unsubstituted, electron-rich indole ring is generally unfavorable. semanticscholar.org Such reactions typically require the presence of a good leaving group, such as a halogen, on the ring and often proceed via metal-catalyzed cross-coupling mechanisms. acs.orgacs.org For instance, palladium-catalyzed amination reactions have been successfully employed on 4-bromoindole derivatives to synthesize 4-aminoindole-3-carboxylic acids, showcasing a pathway for C-N bond formation on the benzene portion of the indole scaffold. acs.org This strategy integrates nucleophilic substitution with palladium-catalyzed cross-coupling to assemble multisubstituted indole-3-carboxylic acids. acs.org

Oxidation and Reduction Reactions of the Core Structure and Functional Groups

The indole core and its functional groups are susceptible to both oxidation and reduction under appropriate conditions. The electron-rich nature of the 5-amino-substituted indole ring makes it sensitive to oxidation. d-nb.info Indeed, 5-aminoindole derivatives are noted to be potentially unstable and prone to air oxidation, which can lead to decomposition or dimerization. d-nb.info

Reduction of the indole nucleus to the corresponding indoline (2,3-dihydroindole) is a common transformation. A well-established method for reducing indole-2-carboxylic acids involves the use of alkali metals, such as lithium, in liquid ammonia (B1221849). google.com This process efficiently and selectively reduces the pyrrole ring of the indole system to yield the indoline-2-carboxylic acid. google.com Another approach involves the catalytic hydrogenation of nitro-substituted indoles. For example, the reduction of a 5-nitroindole (B16589) derivative using a Palladium-on-carbon (Pd/C) catalyst is an effective method to produce the corresponding 5-aminoindole, highlighting a synthetic route to the amino functional group itself. d-nb.info Reductive amination of an α-keto acid with ammonia and a reducing agent like sodium borohydride (B1222165) (NaBH₄) also represents a viable pathway for synthesizing α-amino acids. libretexts.org

Modifications of the Carboxylic Acid Moiety (e.g., esterification, amide formation)

The carboxylic acid group at the C3 position is a key handle for derivatization through reactions such as esterification and amide bond formation. These modifications are fundamental in synthesizing libraries of compounds for structure-activity relationship studies. researchgate.net

Esterification of the carboxylic acid can be achieved under standard acidic conditions, typically by reacting the indole with an alcohol in the presence of an acid catalyst. youtube.com This reaction proceeds through an addition-elimination mechanism where the alcohol acts as a nucleophile. youtube.com Analogous esterifications have been performed on structurally related compounds, such as 5-hydroxy-2-methyl-1H-indole-3-carboxylates, to produce the corresponding esters. researchgate.net

Amide formation is another crucial transformation, allowing the coupling of the indole core with various amines to produce indole-3-carboxamides. arkat-usa.org This reaction can be accomplished by first activating the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI), followed by the addition of the desired amine. rsc.orgyoutube.com This method is widely used in peptide synthesis and has been applied to indole acetic acids to create new derivatives. researchgate.netrsc.org Alternatively, the carboxylic acid can be converted to a more reactive acid chloride, which readily reacts with amines to form the amide bond. khanacademy.orgyoutube.com

Table 1: Common Reagents for Carboxylic Acid Modification
TransformationReagent ClassSpecific ExamplesReference
EsterificationAlcohol with Acid CatalystMethanol (CH₃OH) or Ethanol (C₂H₅OH) with H₂SO₄ youtube.com
Amide FormationCoupling Agents + AmineDCC, CDI, HATU rsc.orgyoutube.com
Acid Halide Precursor + AmineThionyl Chloride (SOCl₂) or Oxalyl Chloride followed by R-NH₂ khanacademy.orgyoutube.com

N-Substitution and Amination Reactions of the Indole Nitrogen

The nitrogen atom of the indole ring (N1) and the exocyclic amino group (at C5) are both important sites for substitution reactions.

N-Substitution of the Indole Nitrogen: The proton on the indole nitrogen is weakly acidic and can be removed by a suitable base, such as sodium hydride (NaH), to generate an indolyl anion. This anion is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, to yield N-substituted indole derivatives. researchgate.netresearchgate.net This alkylation is a standard procedure for modifying the indole core, often used to introduce groups that can modulate the molecule's steric or electronic properties. researchgate.net

Reactions of the 5-Amino Group: The primary amino group at the C5 position is highly nucleophilic and can undergo a variety of "amination" or acylation reactions. For example, it can be acylated by reacting with acid chlorides or anhydrides. A common modification is acetylation, which can be used as a protecting group strategy. researchgate.net The reaction of 1H-indol-5-amine with 2-chloroacetyl chloride in the presence of sodium acetate (B1210297) and acetic acid yields 2-chloro-N-(1H-indol-5-yl)acetamide, demonstrating a straightforward method for amide bond formation at the 5-amino position. iosrjournals.org

Synthesis of N-Substituted Derivatives of (5-Amino-2-methyl-1H-indol-3-yl)acetic Acid

While the primary focus is on the carboxylic acid derivative, the synthesis of derivatives of the corresponding acetic acid analog, (5-amino-2-methyl-1H-indol-3-yl)acetic acid, provides significant insight into the reactivity of the 5-amino group. A series of N-substituted derivatives at the 5-amino position have been synthesized. researchgate.net The synthetic approach begins with the indolization of ethyl levulinate p-acetaminophenylhydrazone to obtain the core indole structure containing a protected amino group. researchgate.net Following the formation of the indole ring, the acetyl protecting group on the 5-amino function can be manipulated or removed, allowing for the synthesis of various derivatives at this position. researchgate.net This methodology highlights a route to obtaining indole compounds with an amino group on the benzene ring and subsequently modifying that group to create a library of N-substituted analogs. researchgate.net

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for establishing the basic carbon-hydrogen framework of 5-amino-2-methyl-1H-indole-3-carboxylic acid.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons on the indole (B1671886) ring, the methyl protons, the amine protons, the carboxylic acid proton, and the N-H proton of the indole ring. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the amino and carboxylic acid groups. The protons on the benzene (B151609) portion of the indole ring would likely appear as a set of coupled signals, with their specific splitting patterns revealing their relative positions. The methyl group at the C2 position would typically present as a sharp singlet. The amine (-NH₂) protons and the indole N-H proton often appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. The carboxylic acid proton is characteristically found far downfield, often as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is expected to resonate at a significantly downfield chemical shift. The carbons of the indole ring will appear in the aromatic region, with their specific shifts influenced by the substituents. The methyl carbon will be observed in the aliphatic region at a characteristic upfield position.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
N-H (Indole)10.5 - 11.5br s
COOH11.0 - 13.0br s
Aromatic H6.5 - 7.5m
NH₂3.5 - 4.5br s
CH₃2.0 - 2.5s

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O165 - 175
Aromatic C100 - 140
C-NH₂140 - 150
C-COOH105 - 115
C-CH₃135 - 145
CH₃10 - 15

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to trace the connectivity of the aromatic protons on the indole ring.

HMBC (Heteronuclear Multiple Bond Correlation) is invaluable for identifying long-range (2-3 bond) correlations between protons and carbons. For instance, it could show a correlation between the methyl protons and the C2 and C3 carbons of the indole ring, confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly bonded. This can help to determine the preferred conformation of the molecule.

TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a spin system, which is particularly useful for assigning the signals of the coupled aromatic protons.

NMR spectroscopy, particularly 2D techniques, is a powerful tool for distinguishing between isomers. For example, if other regioisomers of this compound were present (e.g., with the amino group at a different position), HMBC and NOESY experiments would provide unambiguous evidence for the correct substitution pattern by revealing key long-range and through-space correlations.

Vibrational Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions.

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. A very broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to strong hydrogen bonding. libretexts.org The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700-1730 cm⁻¹. libretexts.orgspectroscopyonline.com

The N-H stretching vibrations of the indole ring and the amino group would be expected in the region of 3300-3500 cm⁻¹. The presence of hydrogen bonding can cause these bands to broaden and shift to lower frequencies. researchgate.net The analysis of these N-H and O-H stretching bands can provide significant insights into the hydrogen bonding network in the solid state.

Interactive Table: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Strong, Broad
N-H (Indole & Amine)3300 - 3500Medium, Broad
C=O (Carboxylic Acid)1700 - 1730Strong
C=C (Aromatic)1500 - 1600Medium
C-N1200 - 1350Medium

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and details of the three-dimensional packing of molecules in the crystal lattice.

For this compound, a single-crystal X-ray diffraction study would be expected to reveal a planar indole ring system. The crystal structure would likely be dominated by an extensive network of hydrogen bonds. Carboxylic acids frequently form dimeric structures through hydrogen bonding between the carboxyl groups of two molecules. mdpi.com Furthermore, the amino group and the indole N-H group can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen of the amino group can act as acceptors, leading to a complex and stable three-dimensional lattice. mdpi.comsemanticscholar.org Studies on similar indole carboxylic acid derivatives have shown the formation of such intricate hydrogen-bonded networks. mdpi.comsemanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is an excellent chromophore, and its derivatives typically exhibit characteristic absorption bands in the UV region. These absorptions are primarily due to π→π* transitions within the conjugated aromatic system.

Studies on indole-2-carboxylic acid and other 3-substituted indoles in solution show characteristic absorption bands. srce.hr Typically, indole derivatives display a strong absorption band around 220 nm and another, more complex band with fine structure between 260-290 nm. srce.hr For example, indole-3-carboxylic acid exhibits a distinct absorption maximum at approximately 278 nm. researchgate.net

For this compound, the presence of the amino group (-NH₂) at the 5-position is expected to have a significant effect on the UV-Vis spectrum. As an auxochrome, the amino group's lone pair of electrons can participate in resonance with the indole π-system, leading to a bathochromic (red) shift of the absorption maxima to longer wavelengths and potentially an increase in molar absorptivity. The methyl and carboxylic acid groups would have a lesser, but still measurable, influence on the electronic transitions.

Table 2: Expected UV-Vis Absorption Maxima and Electronic Transitions for this compound

Expected λₘₐₓ Range (nm) Type of Transition Chromophore
~220-240 π→π* Indole Ring System

These values are estimations based on the known spectra of related indole derivatives. srce.hrresearchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Identification and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₀H₁₀N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be precisely determined, allowing for unambiguous elemental composition assignment.

Beyond molecular identification, tandem mass spectrometry (MS/MS) elucidates the structure by analyzing the fragmentation patterns of the parent ion. For indole carboxylic acids, fragmentation is typically initiated by the loss of stable neutral molecules. Common fragmentation pathways for protonated amino acids and carboxylic acids include the loss of water ([M+H - H₂O]⁺) and the loss of the entire carboxylic acid group as formic acid or via decarboxylation ([M+H - HCOOH]⁺ or [M+H - CO₂]⁺). libretexts.org

For this compound, the principal fragmentation pathways under electrospray ionization (ESI) are predicted to be:

Loss of Water: A primary loss of H₂O (18 Da) from the carboxylic acid group.

Loss of the Carboxyl Group: Cleavage of the bond next to the indole ring can result in the loss of the ·COOH radical (45 Da).

Decarboxylation: Loss of CO₂ (44 Da) from the protonated molecule is a common pathway for carboxylic acids.

Subsequent fragmentation would likely involve cleavage of the indole ring itself, leading to a series of smaller fragment ions that can provide further structural confirmation.

Table 3: Predicted Key Fragmentation Pathways for [M+H]⁺ of this compound

Fragmentation Process Neutral Loss Predicted Fragment m/z
Loss of Water H₂O M + H - 18
Loss of Carboxyl Radical ·COOH M + H - 45

These pathways are predicted based on the general fragmentation behavior of aromatic carboxylic acids and indole derivatives. libretexts.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies on Molecular Structure and Electronic Properties

No specific studies detailing the DFT-based geometry optimization or energy calculations for 5-amino-2-methyl-1H-indole-3-carboxylic acid were found. This type of analysis is standard for determining the most stable three-dimensional conformation of a molecule and its thermodynamic properties. For similar indole (B1671886) derivatives, DFT calculations, often using functionals like B3LYP or ωB97X-D with basis sets such as 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

Specific Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been published for this compound. FMO theory is crucial for understanding a molecule's reactivity, with the HOMO energy relating to its electron-donating ability and the LUMO energy to its electron-accepting ability. wikipedia.orglibretexts.org The energy gap between the HOMO and LUMO is a key indicator of chemical stability.

A Molecular Electrostatic Potential (MEP) map for this compound is not available in the reviewed literature. MEP analysis is a valuable tool for visualizing the charge distribution on a molecule's surface. nih.gov It identifies electron-rich (negative potential, typically colored red) regions, which are susceptible to electrophilic attack, and electron-poor (positive potential, blue) regions, prone to nucleophilic attack.

There are no specific published reports on the natural charge distribution or topological analysis (such as Quantum Theory of Atoms in Molecules, QTAIM) for this compound. These analyses provide deeper insights into the electronic structure, including atomic charges and the nature of chemical bonds (e.g., covalent vs. ionic character).

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling to elucidate specific reaction mechanisms, such as tautomerization, for this compound has not been found. Such studies would involve locating the transition state structures that connect different tautomers (e.g., keto-enol or amine-imine forms) and calculating the activation energy barriers for these transformations. researchgate.netlibretexts.orgmasterorganicchemistry.com This analysis is fundamental for understanding the reactivity and potential metabolic pathways of a molecule.

Solvent Effects on Reaction Energetics

The surrounding solvent environment can significantly influence the energetics of a chemical reaction, including reaction rates and equilibrium positions, by stabilizing or destabilizing reactants, transition states, and products. Computational models, particularly those combining quantum mechanics with continuum solvation models like the Polarizable Continuum Model (PCM), are employed to quantify these effects.

While specific studies on the reaction energetics of this compound are not prevalent in publicly available literature, research on analogous indole derivatives provides insight into the methodologies used. For instance, Density Functional Theory (DFT) calculations have been used to study the effects of solvents on the antioxidant mechanisms of Indole-3-Carbinol derivatives. researchgate.net Such studies calculate reaction enthalpies for processes like hydrogen atom transfer (HAT) or single electron transfer (SET) in both the gas phase and in various solvents to determine the most favorable antioxidant pathways in different environments. researchgate.net Water, for example, was found to attenuate the substituent effect on reaction enthalpies compared to the gas phase. researchgate.net

Another study investigated how solvent polarity affects the electronic spectra and excited-state dipole moments of various indole carboxylic acids. researchgate.net It was observed that all studied indoles, including indole-3-carboxylic acid, showed a significant increase in their dipole moment upon excitation, indicating a more polar excited state that would be preferentially stabilized by polar solvents. researchgate.netresearchgate.net This stabilization of different electronic states by solvents is directly relevant to the energetics of photochemical reactions.

These computational approaches allow for a systematic evaluation of how solvents with different dielectric constants and hydrogen-bonding capabilities would impact the thermodynamics and kinetics of reactions involving the amino and carboxylic acid groups of this compound.

Table 1: Representative Data on Solvent Effects on Indole Derivatives This table presents illustrative data from studies on analogous compounds to demonstrate the type of information generated in solvent effect analyses.

PropertyCompoundEnvironmentCalculated ValueReference
Ionization Potential (IP)Indole-3-CarbinolGas Phase8.06 eV researchgate.net
Ionization Potential (IP)Indole-3-CarbinolWater6.19 eV researchgate.net
Excited State Dipole MomentIndole-3-carboxylic acid-~6.1 D researchgate.net
Ground State Dipole MomentIndole-3-carboxylic acid-~2.1 D researchgate.net

Molecular Recognition and Interaction Studies

Understanding how a molecule like this compound interacts with biological macromolecules is crucial for predicting its pharmacological potential. Computational techniques such as molecular docking, molecular dynamics, and QSAR modeling are central to these investigations.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in drug discovery for identifying potential biological targets and elucidating binding mechanisms at the molecular level. The process involves placing the ligand into the binding site of a protein in various conformations and orientations and scoring the resulting complexes based on their energetic favorability.

Although specific docking studies for this compound are not detailed in the available literature, numerous studies on structurally related indole derivatives highlight the utility of this approach. For example, derivatives of indole-3-carboxylic acid have been designed and docked into the angiotensin II receptor (AT1 subtype) to predict their binding affinity and guide the synthesis of novel antihypertensive agents. nih.gov In other work, 2-methylindole (B41428) analogs were docked into the active sites of cholinesterases and glutathione (B108866) S-transferase to understand their enzyme inhibitory potential. arabjchem.org

These studies typically reveal key molecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts, that stabilize the ligand-protein complex. For this compound, the indole N-H group, the 5-amino group, and the 3-carboxylic acid group would be expected to act as key hydrogen bond donors and acceptors, while the bicyclic indole ring could engage in hydrophobic and π-stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in a protein's active site. arabjchem.orgmdpi.com

Table 2: Example of Molecular Docking Results for an Indole Derivative This table shows representative docking data for an analogous compound against a biological target to illustrate the typical outputs of such a study.

LigandProtein TargetDocking Score (kcal/mol)Key Interacting ResiduesType of InteractionReference
(Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-oneMurB-8.9Arg163, Asn115Hydrogen Bond nih.gov
(Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-oneCYP51-10.1Tyr116, His310Hydrogen Bond, π-π Stacking nih.gov
2-(tert-butylamino)-1-(2-methyl-1H-indol-3-yl)ethanoneAcetylcholinesterase (AChE)-10.11Tyr334, Tyr121, Trp84Hydrogen Bond, π-π Stacking arabjchem.org

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to analyze the dynamic behavior and stability of the predicted ligand-protein complex. nih.gov MD simulations provide a time-resolved view of atomic motions by solving Newton's equations of motion for the system, offering deeper insights into the flexibility of the protein, the conformational changes of the ligand, and the persistence of key intermolecular interactions in a simulated physiological environment. researchgate.net

Key metrics analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms over time from a reference structure. A stable, converging RMSD plot for both the protein and the ligand suggests that the complex has reached equilibrium and remains stable throughout the simulation.

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues, highlighting flexible regions of the protein (e.g., loops) versus more rigid regions (e.g., α-helices and β-sheets).

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and protein over the simulation trajectory, confirming the stability of key interactions predicted by docking.

Studies on indole derivatives complexed with targets like histone-lysine N-methyl transferase have utilized MD simulations to confirm the stability of the docked poses and the persistence of crucial hydrogen bonds and hydrophobic interactions over simulation times of 100 nanoseconds or more. eurjchem.com Such analyses would be critical to validate the binding mode of this compound and to understand how its dynamic interactions contribute to binding affinity and selectivity.

Table 3: Illustrative Output from a Molecular Dynamics Simulation This table provides a hypothetical summary of typical results obtained from an MD simulation of a ligand-protein complex.

Simulation ParameterSystemTypical Value/ObservationInterpretation
Average Protein RMSDProtein-Ligand Complex1.5 - 3.0 ÅThe protein structure is stable and does not undergo major conformational changes.
Average Ligand RMSDLigand within Binding Site< 2.0 ÅThe ligand maintains a stable binding pose within the active site.
Hydrogen Bond OccupancyLigand-Protein H-Bonds> 75%Key hydrogen bonds identified in docking are stable and persistent.
RMSF PeaksProtein ResiduesLoop regions (e.g., residues 85-92)Identifies flexible regions of the protein, which may be involved in ligand entry or conformational changes.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties (descriptors) that are critical for activity, a validated QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

A QSAR study on a series of analogs of this compound would involve several steps:

Data Set Preparation: A series of structurally related indole derivatives with experimentally determined biological activities (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), and 3D descriptors (e.g., steric and electrostatic fields in CoMFA).

Model Generation and Validation: Statistical methods, such as multiple linear regression (MLR), are used to build an equation linking a subset of descriptors to the biological activity. The model's statistical significance and predictive power are rigorously assessed using metrics like the correlation coefficient (R²) and the cross-validation coefficient (Q²). mdpi.com

QSAR studies have been successfully applied to various classes of indole derivatives to model their activities as MAO inhibitors, anticancer agents, and SARS-CoV 3CLpro inhibitors. nih.govnih.gov For instance, a QSAR model for indole-based MAO inhibitors revealed the relative importance of steric and electrostatic fields for inhibitory activity against different enzyme isoforms. nih.gov Such a model for derivatives of this compound could reveal, for example, that bulky substituents at a certain position are detrimental to activity, while electron-withdrawing groups on the benzene (B151609) ring enhance it.

Table 4: Example of a 2D-QSAR Model Equation and its Statistical Quality This table presents a representative QSAR model from a study on indole derivatives to illustrate the format and statistical validation of such models.

Model ParameterValue/EquationReference
QSAR EquationpIC₅₀ = 0.85(SpMax1_Bhm) + 0.49(Lop) - 0.04*(AMR) + 2.15 mdpi.com
Correlation Coefficient (R²)0.915 mdpi.com
Cross-validation Coefficient (Q²)0.823 mdpi.com
External Validation (R²_pred)0.899 mdpi.com

Mechanistic Studies of Biological Interactions and Biochemical Relevance

Elucidation of Molecular Mechanisms of Action

The biological activity of indole (B1671886) compounds is deeply rooted in their ability to interact with specific biomolecules, modulate critical signaling pathways, and elicit precise cellular responses.

Indole derivatives have been identified as potent inhibitors of various enzymes, including those from viral and bacterial sources. For instance, derivatives of indole-2-carboxylic acid have shown potential as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov The indole nucleus can chelate with Mg²⁺ ions in the enzyme's active site, effectively inhibiting its strand transfer function. nih.gov Similarly, certain indole-3-carboxylic acid derivatives have demonstrated antiviral activity against SARS-CoV-2. nih.gov One such compound, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, was found to completely inhibit the replication of the SARS-CoV-2 virus in vitro at a concentration of 52.0 μM. nih.gov

In the bacterial domain, indole-based molecules have been developed as inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme responsible for hydrogen sulfide (B99878) (H₂S) production in pathogenic bacteria like Staphylococcus aureus. nih.gov Inhibiting bCSE can enhance the sensitivity of bacteria to conventional antibiotics. nih.gov Compounds such as (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) and 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) are examples of such inhibitors. nih.gov

The Transport Inhibitor Response 1 (TIR1) protein, an auxin receptor in plants, interacts with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. nih.govnih.gov The phytohormone auxin (indole-3-acetic acid, IAA) mediates this interaction. nih.gov While structurally different from 5-amino-2-methyl-1H-indole-3-carboxylic acid, the core indole structure is fundamental to this interaction, highlighting the scaffold's ability to engage with specific protein binding pockets.

The interaction of indole compounds with cellular targets can lead to significant modulation of downstream signaling pathways and gene expression. In plants, the methylation of indole-3-acetic acid (IAA) by the enzyme IAA carboxyl methyltransferase (IAMT1) plays a crucial role in regulating auxin homeostasis and leaf development. nih.govresearchgate.net Overexpression of the IAMT1 gene leads to decreased expression of TCP genes, which are known regulators of leaf curvature, demonstrating a direct link between an indole derivative and the regulation of gene expression. nih.gov

In cancer cell lines, indole derivatives can trigger signaling cascades that lead to programmed cell death. For example, potent and selective small-molecule inhibitors of MCL-1, an anti-apoptotic protein, are based on an indole-2-carboxylic acid scaffold. researchgate.net By inhibiting MCL-1, these compounds disrupt the protein-protein interactions that prevent apoptosis, thereby activating the cell death pathway.

A significant cellular response induced by various indole derivatives is apoptosis, or programmed cell death. A series of 5-amino-seco-CBI compounds, which are DNA alkylating agents, have demonstrated potent cytotoxicity in tumor cell lines. acs.org Their mechanism involves binding to the minor groove of DNA, leading to cellular damage and the initiation of apoptosis. acs.org

Similarly, certain indole-2-carboxamides and pyrido[3,4-b]indol-1-ones act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including its mutated form EGFRT790M. tandfonline.com Inhibition of EGFR signaling disrupts cell growth and proliferation pathways. These compounds were also shown to be potent activators of caspase-3, a key executioner enzyme in the apoptotic cascade. tandfonline.com Studies on 5-hydroxyindole-3-carboxylic acid derivatives have also indicated significant cytotoxic effects on breast cancer cell lines (MCF-7) with low toxicity to normal cells. nih.gov

Compound ClassCellular ResponseMechanism
5-amino-seco-CBI analoguesCytotoxicity, ApoptosisAT-specific DNA alkylation in the minor groove acs.org
Indole-2-carboxylic acidsApoptosisInhibition of anti-apoptotic protein MCL-1 researchgate.net
5-chloro-indole-2-carboxamidesApoptosis, AntiproliferationInhibition of EGFRWT/EGFRT790M, activation of caspase-3 tandfonline.com
5-Hydroxyindole-3-carboxylic acid derivativesCytotoxicityInduction of cell death in breast cancer cells nih.gov

Structure-Biological Activity Relationship (SAR) Investigations

Understanding the relationship between the chemical structure of indole derivatives and their biological activity is paramount for the design of more potent and selective therapeutic agents.

SAR studies have revealed that modifications to the indole core and its substituents can dramatically alter biological activity. For 5-amino-seco-CBI analogues, the nature of the side chain is critical for cytotoxicity. An indolecarbonyl side chain with a 5'-methoxy substituent was found to be highly cytotoxic (IC₅₀ 1.3 nM), while compounds with an acryloyl linker, specifically a 4'-methoxycinnamoyl derivative, were even more potent (IC₅₀ 0.09 nM). acs.org

In the context of anti-HIV-1 activity, structural optimizations of an indole-2-carboxylic acid scaffold showed that different substituents on the indole ring and side chains significantly impact the inhibition of integrase. nih.gov Similarly, for CB1 receptor allosteric modulators based on a 1H-indole-2-carboxamide scaffold, modifications on the indole and phenyl rings were crucial. Piperidinyl or dimethylamino groups at the 4-position of the phenyl ring were found to be preferable for activity. nih.gov

Comparing different classes of indole derivatives provides valuable insights into their mechanisms and potential applications. For instance, while indole-3-acetic acid is a natural plant hormone that regulates growth by interacting with the TIR1 receptor, synthetic derivatives like 5-amino-seco-CBI compounds are designed as cytotoxic agents that target DNA. nih.govacs.org This highlights the versatility of the indole scaffold, where modifications can completely switch the biological target and cellular outcome.

A comparative study of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides showed that the substituent attached to the carboxamide nitrogen greatly influenced anti-proliferative activity. A p-2-methyl pyrrolidin-1-yl substituent resulted in the most potent derivative against a panel of cancer cell lines, with a GI₅₀ of 29 nM, outperforming the reference drug erlotinib. tandfonline.com In contrast, a series of N-substituted indole carbohydrazine derivatives were investigated for anti-platelet activity, demonstrating yet another functional application for this versatile chemical family. researchgate.net

The table below summarizes the activity of selected indole derivatives, illustrating the impact of structural modifications.

Base ScaffoldDerivativeTarget/ActivityKey Structural Features
5-amino-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indole4'-methoxycinnamoyl derivativeCytotoxicity (IC₅₀ = 0.09 nM)Acryloyl linker in the side chain acs.org
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamidep-2-methyl pyrrolidin-1-yl derivativeAntiproliferative (GI₅₀ = 29 nM)Specific cyclic amine on carboxamide tandfonline.com
Indole-3-carboxylic acid6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindoleAntiviral (SARS-CoV-2)Bromo and methoxy (B1213986) groups on indole ring; complex ester side chain nih.gov
6-bromoindole(2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1)Bacterial enzyme (bCSE) inhibitionAcetylglycine side chain at N1 position nih.gov

This comparative analysis underscores the profound influence of substituent patterns on the indole core, which dictates the molecule's interaction with specific biological targets and its ultimate biochemical and cellular effects.

Biosynthetic Pathways and Natural Occurrence of Indole Carboxylic Acids

Indolic compounds, particularly those with a carboxylic acid moiety, are crucial secondary metabolites found across various kingdoms of life, including plants, bacteria, and fungi. Their biosynthesis is intricately linked to the metabolism of the essential amino acid, tryptophan. In plants, these molecules, most notably indole-3-acetic acid (IAA), function as key phytohormones regulating growth and development.

The primary precursor for the biosynthesis of indole carboxylic acids is the amino acid L-tryptophan. mdpi.comfrontiersin.org In plants and many microorganisms, multiple pathways have been identified for the conversion of tryptophan to Indole-3-acetic acid (IAA), the most common naturally occurring auxin. mdpi.com While several routes have been proposed, the main pathway involves a two-step conversion. mdpi.com

First, tryptophan is converted to indole-3-pyruvate (IPA) by the TAA family of aminotransferases. mdpi.com Subsequently, the YUC family of flavin monooxygenases catalyzes the conversion of IPA to IAA. mdpi.com

Other proposed tryptophan-dependent pathways include:

The Indole-3-acetamide (IAM) pathway: Tryptophan is first converted to IAM by tryptophan monooxygenase, which is then hydrolyzed to IAA. This pathway is common in plant-pathogenic bacteria. nih.gov

The Indole-3-acetaldoxime (IAOx) pathway: The cytochrome P450 enzymes CYP79B2 and CYP79B3 convert tryptophan to IAOx. nih.gov From IAOx, the pathway can proceed through intermediates like indole-3-acetonitrile (B3204565) (IAN) to form various indolic compounds, including indole-3-carboxylic acid (ICOOH) and its derivatives. frontiersin.orgnih.govyoutube.com

The Tryptamine (B22526) (TAM) pathway: Tryptophan is decarboxylated to tryptamine, which is then converted to indole-3-acetaldehyde (IAAld) and subsequently oxidized to IAA.

In some parasitic plants, such as those from the genus Orobanche, tryptophan can be metabolized directly to indole-3-carboxaldehyde, which is then converted to indole-3-carboxylic acid and indole-3-methanol. nih.gov The gut microbiota in mammals can also metabolize dietary tryptophan into various indole derivatives, including indole-3-acetic acid. acs.org

The biosynthesis of the diverse array of indole carboxylic acids from tryptophan is governed by the action of several key enzyme families. Aldehyde oxidases and cytochrome P450 monooxygenases are particularly crucial in catalyzing specific oxidative steps in these pathways.

Aldehyde Oxidase (AO): Aldehyde oxidases are molybdenum-containing enzymes that play a significant role in the final oxidation step of several IAA biosynthesis pathways. nih.gov They catalyze the conversion of an aldehyde to its corresponding carboxylic acid. nih.gov For instance, in the tryptamine and IPA pathways, the intermediate indole-3-acetaldehyde (IAAld) is oxidized to indole-3-acetic acid (IAA). nih.gov In Arabidopsis, ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) has been shown to function in the oxidation of indole-3-carbaldehyde (ICHO) to indole-3-carboxylic acid (ICOOH). nih.govyoutube.com While initially thought to be a primary enzyme in auxin biosynthesis, it is now understood that the main IAA pathway in plants does not heavily rely on aldehyde oxidases; however, they remain important for producing other defense-related indolic compounds. nih.gov

Cytochrome P450 (P450): Cytochrome P450s are a large and diverse group of heme-containing monooxygenases that catalyze a wide variety of oxidative reactions in metabolism. acs.org In the context of indole carboxylic acid biosynthesis, they are involved in several key transformations.

The conversion of tryptophan to indole-3-acetaldoxime (IAOx), a critical branch point in indole metabolism, is catalyzed by the P450 enzymes CYP79B2 and CYP79B3 in Arabidopsis. nih.gov Another P450 enzyme, CYP71B6, can efficiently convert indole-3-acetonitrile (IAN) into indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH). frontiersin.orgnih.govyoutube.com Furthermore, P450s are responsible for the hydroxylation of the indole ring, leading to derivatives such as 5-hydroxyindole-3-carbaldehyde and 6-hydroxyindole-3-carboxylic acid. nih.govyoutube.com These enzymes are fundamental in creating the vast structural diversity of indole alkaloids and related compounds found in nature. acs.org

Data Tables

Table 1: Key Enzymes in Indole Carboxylic Acid Biosynthesis

Enzyme FamilySpecific Enzyme ExamplePrecursor(s)Product(s)Organism/System Example
Aminotransferase TAA familyL-TryptophanIndole-3-pyruvate (IPA)Plants mdpi.com
Flavin Monooxygenase YUC familyIndole-3-pyruvate (IPA)Indole-3-acetic acid (IAA)Plants mdpi.com
Aldehyde Oxidase ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1)Indole-3-carbaldehyde (ICHO)Indole-3-carboxylic acid (ICOOH)Arabidopsis thaliana nih.govyoutube.com
Cytochrome P450 CYP79B2 / CYP79B3L-TryptophanIndole-3-acetaldoxime (IAOx)Arabidopsis thaliana nih.gov
Cytochrome P450 CYP71B6Indole-3-acetonitrile (IAN)Indole-3-carbaldehyde (ICHO), Indole-3-carboxylic acid (ICOOH)Arabidopsis thaliana frontiersin.orgnih.govyoutube.com

Applications in Advanced Organic Synthesis and Chemical Biology

Role as a Versatile Building Block in Complex Organic Synthesis

The structure of 5-amino-2-methyl-1H-indole-3-carboxylic acid features three distinct points of chemical reactivity: the C5-amino group, the C3-carboxylic acid, and the indole (B1671886) nucleus itself, including the N-H proton. This trifunctional nature allows it to serve as a versatile synthon, or building block, for the construction of more complex molecular architectures.

The primary amine at the C5 position is a potent nucleophile and can undergo a wide array of chemical transformations. It can be acylated to form amides, alkylated, or used in coupling reactions. Furthermore, it can be converted into a diazonium salt, which is a highly versatile intermediate capable of undergoing various Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, or hydroxyl groups onto the indole's benzene (B151609) ring.

The carboxylic acid at the C3 position is another key handle for synthetic elaboration. It can be readily converted into esters, amides, or acid chlorides. Amide bond formation, in particular, is a cornerstone of medicinal chemistry, allowing for the coupling of this indole core with various amino acids, peptides, or other amine-containing fragments to generate extensive chemical libraries. arkat-usa.orgresearchgate.net The reduction of the carboxylic acid or its derivatives can also provide access to hydroxymethyl or formyl groups at the C3 position, further expanding its synthetic utility.

The indole ring itself, activated by the electron-donating amino group, can participate in electrophilic substitution reactions, although the positions of such reactions would be directed by the existing substituents. The indole N-H can also be alkylated or arylated to introduce further diversity. This multi-faceted reactivity allows chemists to use this compound as a starting point for multi-step syntheses, building molecular complexity in a controlled and sequential manner.

Table 1: Potential Synthetic Transformations of this compound
Functional GroupReaction TypeResulting FunctionalityPotential Application
C5-AminoAcylation / AmidationAmideLinkage to other molecules, modification of electronic properties
C5-AminoDiazotization followed by Sandmeyer ReactionHalogen, Cyano, Hydroxyl, etc.Introduction of diverse functional groups for further synthesis
C3-Carboxylic AcidAmide CouplingAmideSynthesis of peptide-indole hybrids, pharmaceutical derivatives arkat-usa.org
C3-Carboxylic AcidEsterificationEsterProtecting group, precursor for other functional groups
C3-Carboxylic AcidReductionHydroxymethylAccess to C3-alkylated or C3-formyl indoles
Indole N-HAlkylation / ArylationN-Substituted IndoleModulation of biological activity and physical properties

Precursor for Advanced Heterocyclic Systems and Pharmaceutical Scaffolds

The indole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. arkat-usa.org The specific substitution pattern of this compound makes it an ideal precursor for creating more complex, fused heterocyclic systems and novel pharmaceutical scaffolds.

The presence of the amino and carboxylic acid groups allows for intramolecular cyclization reactions. For instance, by reacting the amino group with a suitable reagent, it could be extended with a chain that then cyclizes with the C3-carboxylic acid (or a derivative) to form a new ring fused to the indole nucleus. This is a common strategy for building polycyclic systems. For example, reactions of methyl 3-amino-1H-indole-2-carboxylates with isocyanates are known to form 5H-pyrimido[5,4-b]indole derivatives, a fused heterocyclic system. researchgate.net By analogy, this compound could be a precursor to similarly complex fused systems, which are often explored for biological activity.

In drug discovery, indole-3-carboxylic acids and their derivatives are key intermediates. beilstein-journals.org They are used to synthesize compounds targeting a wide range of diseases. For example, derivatives of 5-hydroxyindole-3-carboxylic acid have been investigated as potential anti-breast cancer agents. nih.gov The 5-amino analogue provides a direct synthetic handle to create libraries of compounds for high-throughput screening. The amino group can be functionalized to modulate properties like solubility, receptor binding, and metabolic stability, which are critical in the development of new drugs. The combination of the indole core, known for its favorable interactions with biological targets, and the versatile functional groups positions this molecule as a valuable starting material for pharmaceutical research and development. chemimpex.com

Applications in Chemical Biology as Research Probes and Tools

In chemical biology, small molecules are often used as tools or "probes" to investigate biological processes. The indole scaffold is inherently fluorescent, a property that stems from the amino acid tryptophan. This intrinsic fluorescence makes indole derivatives attractive candidates for the development of fluorescent probes.

The 5-amino group on this compound is an electron-donating group which can significantly influence the photophysical properties of the indole chromophore. By modifying the amino group, for instance by attaching environmentally sensitive fluorophores or quenchers, it is possible to design molecular sensors. Such probes could be designed to report on specific biological events, such as changes in pH, ion concentration, or enzymatic activity, through a measurable change in their fluorescent signal.

Furthermore, the molecule can serve as a scaffold for designing enzyme inhibitors or receptor ligands for research purposes. The carboxylic acid can mimic the side chain of aspartic or glutamic acid, while the indole ring can engage in hydrophobic or π-stacking interactions within a protein's active site. By systematically modifying the amino and methyl groups, researchers can fine-tune the molecule's binding affinity and selectivity for a target protein. For example, indole-2-carboxamide derivatives have been developed as photoaffinity ligands to study cannabinoid receptors, demonstrating the utility of the functionalized indole core in creating sophisticated research tools. nih.gov

Potential in Functional Materials Science Based on Indole Chromophores

The indole nucleus is an aromatic chromophore that absorbs ultraviolet light. The electronic properties of this chromophore can be tuned by adding substituents to the ring. The 5-amino group acts as a strong electron-donating group (donor), while the 3-carboxylic acid group has electron-withdrawing character (acceptor). This "push-pull" or donor-acceptor arrangement within the same molecule can give rise to interesting photophysical properties, such as intramolecular charge transfer (ICT).

Molecules with strong ICT character are of great interest in materials science, particularly for applications in nonlinear optics (NLO). NLO materials can alter the properties of light and are used in technologies like optical communications and data storage. The donor-acceptor structure of this compound makes it a candidate for investigation as an NLO chromophore.

Additionally, indole derivatives are being explored for their use in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to form ordered structures through hydrogen bonding (via the carboxylic acid and N-H groups) and π-stacking (via the indole rings) is crucial for charge transport in organic semiconductor materials. mdpi.com The functional groups on this compound offer handles for polymerization or for grafting the molecule onto surfaces, allowing for the creation of new functional polymers and materials with tailored electronic and optical properties.

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The future synthesis of 5-amino-2-methyl-1H-indole-3-carboxylic acid and its derivatives is geared towards environmentally benign and efficient processes. Traditional methods for creating indole (B1671886) rings, such as the Fischer indole synthesis, often require harsh conditions and produce significant waste. rsc.org Modern approaches focus on maximizing the incorporation of all starting materials into the final product, a concept known as atom economy.

Emerging research avenues include:

Multicomponent Reactions (MCRs) : These reactions combine three or more reactants in a single step to form a complex product, inherently increasing efficiency and reducing waste. dergipark.org.tr An innovative two-step MCR approach has been developed for synthesizing C2-functionalized indole amides from simple anilines, which is noted for its mild conditions and scalability. rsc.org

C-H Bond Functionalization : Directly activating and functionalizing the carbon-hydrogen bonds of the indole core is a highly atom-economical strategy. francis-press.com This avoids the need for pre-functionalized starting materials, thus shortening synthetic routes. For instance, copper-mediated C4–H sulfonylation of indoles has been achieved using a transient directing group, offering high regioselectivity and step-economy. acs.org

Metal-Free Catalysis : Shifting away from expensive and potentially toxic heavy metal catalysts is a key goal of green chemistry. Metal-free electrochemical intramolecular amination has been used for the synthesis of indoles from 2-vinyl anilines. organic-chemistry.org

Flow Chemistry : Continuous flow synthesis offers advantages in safety, scalability, and reaction control. A one-flow synthesis of substituted indoles has been demonstrated via a sequential 1,2-addition and nucleophilic substitution of indolyl-3-carbaldehydes, highlighting a method to handle unstable intermediates effectively. nih.gov

Table 1: Comparison of Synthetic Methodologies for Indole Derivatives
MethodologyKey AdvantagesChallengesRelevance to this compound
Traditional (e.g., Fischer)Well-established, versatileHarsh conditions, hazardous precursors, low atom economy rsc.orgBaseline method, target for improvement
Multicomponent Reactions (MCRs)High atom economy, operational simplicity, reduced waste rsc.orgdergipark.org.trScaffold/substituent limitationsPotential for rapid, one-pot synthesis from simple precursors
C-H Activation/FunctionalizationHigh atom and step economy, access to novel derivatives acs.orgRegioselectivity control, catalyst costEnables direct modification of the indole core post-synthesis
Metal-Free CatalysisReduced toxicity, lower cost, environmentally benign organic-chemistry.orgMay require specific substrates or conditionsAligns with green chemistry principles for sustainable production

Advanced Spectroscopic Characterization of Excited States and Transient Species

Understanding the photophysical properties of indole derivatives is crucial for their application in materials science and as biological probes. The fluorescence of indoles is highly sensitive to the local environment and substitution on the indole ring. This sensitivity arises from the two low-lying excited singlet states, ¹Lₐ and ¹Lₑ, whose energy levels can shift or even invert depending on substituent effects and solvent polarity. nih.gov

For this compound, future research will likely involve advanced spectroscopic techniques to probe its unique electronic behavior:

Time-Resolved Spectroscopy : Techniques like transient absorption and time-resolved fluorescence spectroscopy can monitor the evolution of excited states on femtosecond to microsecond timescales. This allows for the direct observation of processes such as intersystem crossing, internal conversion, and the formation of transient chemical species.

Computational Spectroscopy : Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the geometries and energies of ground and excited states. mdpi.com These calculations can help interpret experimental spectra and provide insights into the nature of electronic transitions.

Fluorescence Anisotropy : This technique can provide information about the rotational dynamics of the molecule in solution, which is useful for studying its interactions with larger biomolecules. nih.gov

Table 2: Spectroscopic Techniques for Indole Characterization
TechniqueInformation GainedApplication Area
Steady-State UV-Vis/FluorescenceAbsorption/emission maxima, quantum yield, solvatochromism nih.govBasic photophysical properties, environmental sensing
Time-Resolved SpectroscopyExcited-state lifetimes, dynamics of transient speciesPhotochemistry, reaction mechanisms, advanced probes
Computational (TD-DFT)Predicted electronic transitions, molecular orbital energies mdpi.comInterpretation of spectra, rational design of new fluorophores
Fluorescence AnisotropyRotational diffusion, molecular size and shape in solution nih.govStudying binding interactions with proteins or nucleic acids

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of new molecules. For indole derivatives, these computational tools can be applied to predict biological activity, reaction outcomes, and physicochemical properties. mdpi.com

Future applications for this compound include:

Predictive Modeling : ML algorithms, such as random forest, have been successfully used to predict the energy barriers and selectivity of C-H activation reactions on the indole scaffold. francis-press.comfrancis-press.com This can guide the selection of optimal reaction conditions, saving time and resources.

Structure-Based Drug Design : Computational docking can predict how derivatives of the target compound might bind to biological targets like enzymes or receptors. nih.gov AI can then be used to generate novel molecular structures with improved binding affinities.

Quantitative Structure-Activity Relationship (QSAR) : By training ML models on datasets of known indole compounds and their biological activities, QSAR models can be built to predict the potency of new, unsynthesized derivatives of this compound.

Accelerated Synthesis : Automated synthesis platforms, guided by ML algorithms, can rapidly screen large numbers of building blocks and reaction conditions on a nanoscale to discover optimal synthetic routes for diverse indole libraries. nih.gov

Deeper Exploration of Bio-orthogonal Chemistry and Advanced Chemical Probes

Bio-orthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. wikipedia.orgresearchgate.net This field enables the precise labeling and tracking of biomolecules in their natural environment. The structure of this compound, with its reactive amino group, makes it an excellent candidate for transformation into a bio-orthogonal chemical probe.

Future research directions could involve:

Functionalization : The 5-amino group can be chemically modified to introduce a bio-orthogonal "handle," such as an azide, alkyne, tetrazine, or isonitrile. researchgate.net This would allow the indole to participate in reactions like copper-free click chemistry (SPAAC) or the inverse-electron-demand Diels-Alder (iEDDA) ligation. wikipedia.org

Probe Development : Once functionalized, the molecule could be used as a probe. For example, if it is a metabolite or can be incorporated into a specific biomolecule, the bio-orthogonal handle would allow for its visualization via fluorescent tagging or its isolation for further study.

Lysine Detection : Fluorescent probes based on a pyrroloquinoline derivative, which can be synthesized from a 5-aminoindole (B14826) precursor, have been developed for the specific detection of the amino acid lysine. nih.gov This demonstrates the potential for creating advanced chemical probes from similar starting materials.

Understanding Complex Biological Networks through Systems Biology Approaches for Indole Metabolites

Indole and its derivatives are significant signaling molecules, particularly in the context of the gut microbiome. nih.gov Tryptophan, an essential amino acid, is metabolized by gut bacteria into a variety of indole compounds that can influence host physiology, including immune function and gut barrier integrity. nih.gov These metabolites often act through host receptors such as the aryl hydrocarbon receptor (AhR) and the pregnane (B1235032) X receptor (PXR). nih.gov

A systems biology approach could provide a holistic understanding of the role of this compound if it is identified as a metabolite. This involves integrating multiple layers of biological data:

Metabolomics : Identifying and quantifying the compound in biological samples to understand its distribution and correlation with different physiological states.

Transcriptomics and Proteomics : Analyzing how the compound affects gene and protein expression in host cells to identify the signaling pathways it modulates.

Microbiome Analysis : Studying which gut microbial species are capable of producing or degrading the compound, and how it, in turn, influences the composition of the microbiome.

By integrating these 'omics' datasets, researchers can construct comprehensive network models to map the interactions of indole metabolites like this compound with host and microbial systems, ultimately clarifying their impact on health and disease. researchgate.net

Q & A

How can reaction conditions be optimized for synthesizing 5-amino-2-methyl-1H-indole-3-carboxylic acid to improve yield and purity?

Answer:
Optimization requires systematic variation of parameters:

  • Temperature : Reflux conditions (~100°C) are common, but controlled stepwise heating may reduce side reactions. Monitor progress via TLC .
  • Catalysts : Sodium acetate is frequently used as a base in acetic acid-mediated condensations. Testing alternatives (e.g., pyridine or triethylamine) could enhance regioselectivity .
  • Solvent : Acetic acid is typical, but polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates .
  • Molar Ratios : A slight excess (1.1 equiv) of aldehyde derivatives (e.g., 3-formyl-indole precursors) ensures complete reaction of amino-thiazole components .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.